

An In-depth Technical Guide to the Chemical Structure and Properties of Natamycin

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Compound of Interest

Compound Name: Natamycin

Cat. No.: B10753224

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Natamycin, also known as pimaricin, is a naturally occurring polyene macrolide antimycotic produced by the fermentation of *Streptomyces natalensis* and related species.[1][2] It is widely utilized as a food preservative (E235) and in the clinical treatment of superficial fungal infections, particularly fungal keratitis.[1][3] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and biological activities, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Identification

Natamycin is a macrolide antibiotic characterized by a large 26-membered lactone ring containing a conjugated tetraene system, a mycosamine sugar moiety, a carboxylic acid group, and an epoxide.[2] This amphoteric nature is conferred by the presence of the basic mycosamine group and the acidic carboxyl group.

- IUPAC Name: (1R,3S,5R,7R,8E,12R,14E,16E,18E,20E,22R,24S,25R,26S)-22-[(3-amino-3,6-dideoxy-D-mannopyranosyl)oxy]-1,3,26-trihydroxy-12-methyl-10-oxo-6,11,28-trioxatricyclo[22.3.1.05,7]octacos-8,14,16,18,20-pentaene-25-carboxylic acid
- Molecular Formula: C₃₃H₄₇NO₁₃
- Molar Mass: 665.73 g/mol

Caption: 2D Chemical Structure of **Natamycin**.

Physicochemical Properties

Natamycin is a white to creamy-white, crystalline powder that is nearly odorless. Its physicochemical properties are critical for its formulation and application in both the food and pharmaceutical industries.

Solubility and Stability

Natamycin's solubility is notably low in water and most organic solvents, a characteristic that influences its primary use as a surface treatment agent. Its stability is highly dependent on environmental factors such as pH, temperature, and light exposure.

The dry, crystalline trihydrate form is stable for several years at room temperature when protected from light and moisture. In contrast, aqueous solutions are most stable between pH 5 and 9. At pH values below 3, the glycosidic bond is hydrolyzed, splitting off the mycosamine moiety. At pH values above 9, the lactone ring is saponified, leading to the formation of inactive natamycoic acid.

Exposure to ultraviolet (UV) radiation rapidly degrades **natamycin**, destroying the tetraene structure responsible for its antifungal activity. Significant degradation also occurs under prolonged exposure to fluorescent light. While aqueous suspensions can withstand heating at 100°C for several hours with minimal loss of activity, complete inactivation is observed after 30 minutes at 121°C.

Summary of Physicochemical Data

The following tables summarize the key quantitative properties of **Natamycin**.

Table 1: General Physicochemical Properties

Property	Value	References
Appearance	White to creamy-white crystalline powder	
Molar Mass	665.73 g/mol	
Melting Point	Darkens at ~200°C; decomposes vigorously at 280-300°C	
pKa (Strongest Acidic)	3.58	
pKa (Strongest Basic)	9.11	
logP	1.1	
UV Absorption Maxima (in 1% methanolic acetic acid)	~290 nm, 303 nm, 318 nm	

Table 2: Solubility of **Natamycin** in Various Solvents

Solvent	Solubility	Temperature	Conditions	References
Water	~40 µg/mL (0.04 mg/mL)	21°C	-	
Methanol	~1 mg/mL	Room Temp	-	
DMSO	~1 mg/mL	Room Temp	-	
75% Aqueous Methanol	Highest reported solubility	30°C	pH 2.0, 1 atm	
Isopropanol	Increases with temperature	278.15-318.15 K	-	

Biological Properties and Mechanism of Action

Natamycin exhibits a broad spectrum of activity against yeasts and molds, including species of *Candida*, *Aspergillus*, *Fusarium*, and *Penicillium*. It is, however, not effective against bacteria.

The development of resistance to **Natamycin** is rare, a significant advantage in its clinical and preservative applications.

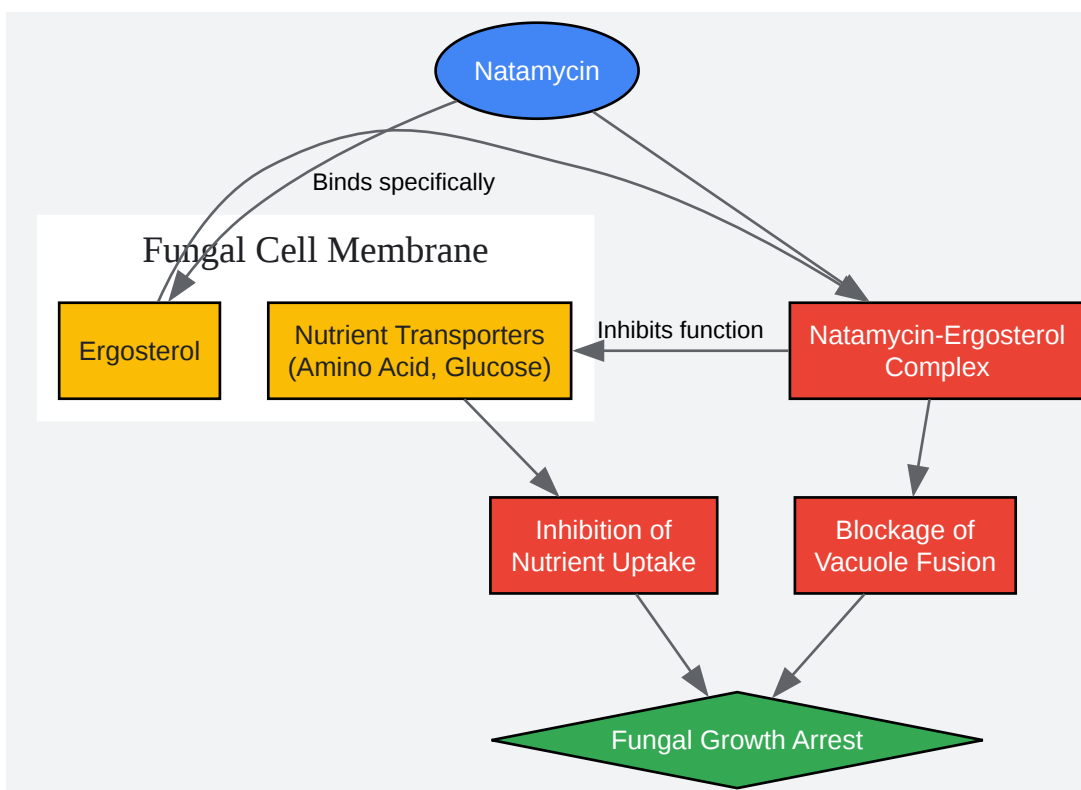
Molecular Mechanism

The primary mode of action for **Natamycin** involves its specific and high-affinity binding to ergosterol, the principal sterol component in fungal cell membranes. This interaction is fundamental to its antifungal effect.

Unlike other polyene antifungals such as amphotericin B, **Natamycin** does not form pores or channels in the fungal membrane that lead to leakage of cellular contents. Instead, the binding of **Natamycin** to ergosterol leads to a novel mechanism of inhibition:

- **Complex Formation:** **Natamycin** binds to ergosterol, forming a stable complex within the membrane. This interaction is dependent on the specific structure of ergosterol, particularly the double bonds in its B-ring.
- **Inhibition of Membrane Fusion:** The **Natamycin**-ergosterol complex directly blocks essential, ergosterol-dependent cellular processes. It specifically inhibits the fusion of vacuoles, a critical process for ion homeostasis, pH regulation, and nutrient storage in fungi.
- **Disruption of Nutrient Transport:** The binding also leads to the inhibition of amino acid and glucose transport proteins, effectively starving the fungal cell.

This mechanism halts fungal growth without causing immediate cell lysis, making it a fungistatic agent at low concentrations and fungicidal at higher concentrations.



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Caption: Mechanism of action of **Natamycin** on fungal cells.

Experimental Protocols

Accurate quantification and assessment of antimycotic activity are crucial in research and quality control. The following sections detail standard methodologies for analyzing **Natamycin**.

Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the standardized methods for antifungal susceptibility testing and can be adapted for various yeast and mold species.

Objective: To determine the lowest concentration of **Natamycin** that visibly inhibits the growth of a specific fungal strain.

Materials:

- **Natamycin** stock solution (e.g., 1 mg/mL in DMSO).
- Fungal isolate (e.g., *Candida albicans*).
- RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.
- Sterile 96-well microtiter plates.
- Sterile DMSO and saline.
- Spectrophotometer.
- Incubator (35°C).

Methodology:

- Inoculum Preparation:
 - Culture the fungal strain on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) for 24-48 hours.
 - Prepare a cell suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately $1-5 \times 10^6$ CFU/mL).
 - Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of $1-5 \times 10^3$ CFU/mL.
- Drug Dilution:
 - Prepare serial twofold dilutions of the **Natamycin** stock solution in RPMI-1640 medium across the wells of a 96-well plate. Typically, a concentration range of 16 µg/mL to 0.03 µg/mL is tested.
 - Add 100 µL of each **Natamycin** dilution to the corresponding wells.
- Inoculation:

- Add 100 µL of the prepared fungal inoculum to each well containing the **Natamycin** dilutions.
- Include a positive control well (inoculum without drug) and a negative control well (medium only).
- Incubation:
 - Seal the plate and incubate at 35°C for 24-48 hours.
- MIC Determination:
 - Visually inspect the wells for turbidity. The MIC is the lowest concentration of **Natamycin** in which there is no visible growth.
 - Alternatively, read the absorbance at 530 nm using a microplate reader. The MIC is defined as the concentration that causes a significant reduction (e.g., ≥50%) in growth compared to the positive control.

Protocol: Quantification of Natamycin by High-Performance Liquid Chromatography (HPLC-UV)

This protocol describes a common method for quantifying **Natamycin** in various matrices, including food products or pharmaceutical formulations.

Objective: To separate and quantify **Natamycin** using reversed-phase HPLC with UV detection.

Materials:

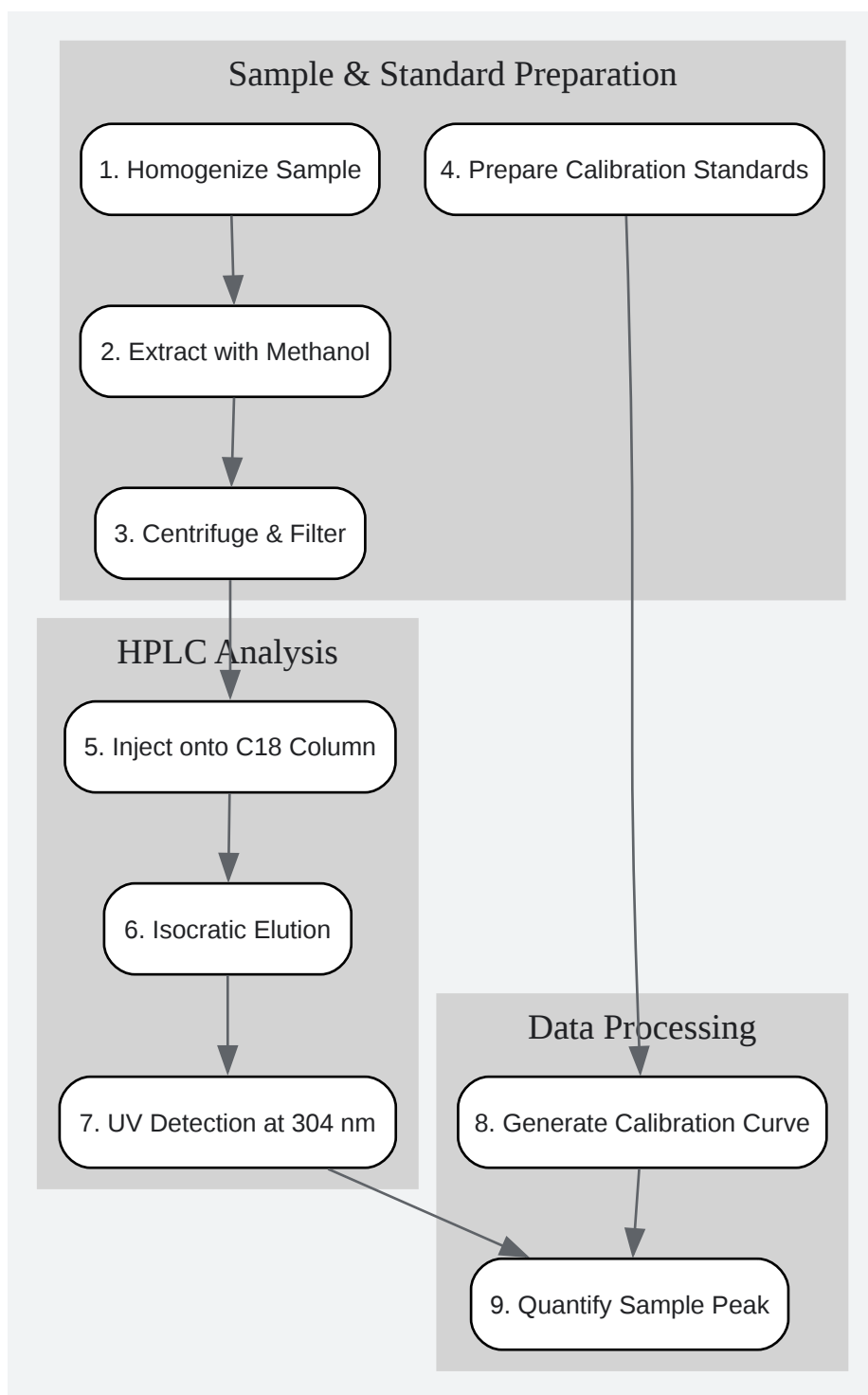
- HPLC system with a UV-Vis or Diode Array Detector (DAD).
- Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- **Natamycin** reference standard.
- Methanol, acetonitrile (HPLC grade).
- Perchloric acid or ammonium acetate (for mobile phase buffer).

- Sample matrix (e.g., cheese, yogurt, ophthalmic solution).

Methodology:

- Sample Preparation (Extraction):
 - Weigh a homogenized sample (e.g., 10 g of yogurt) into a flask.
 - Add an extraction solvent in which **Natamycin** is soluble, such as methanol. Methanol also serves to precipitate proteins.
 - Agitate or sonicate the mixture for 5-10 minutes to ensure complete extraction.
 - Centrifuge the mixture to pellet solid debris.
 - Filter the supernatant through a 0.45 μm syringe filter into an HPLC vial.
- Standard Preparation:
 - Prepare a stock solution of **Natamycin** standard (e.g., 1000 $\mu\text{g/mL}$) in methanol.
 - Create a series of working standards (e.g., 2.5 to 75 $\mu\text{g/mL}$) by diluting the stock solution with the mobile phase.
- Chromatographic Conditions:
 - Mobile Phase: An isocratic mixture of acetonitrile and an acidic buffer (e.g., 30mM perchloric acid) in a ratio of approximately 65:35 (v/v).
 - Flow Rate: 0.8 - 1.0 mL/min.
 - Column Temperature: Ambient or controlled at 25°C.
 - Injection Volume: 20 μL .
 - Detection Wavelength: Set the UV detector to monitor absorbance at one of **Natamycin's** maxima, typically 303 nm or 304 nm. A full spectrum scan (200-400 nm) can confirm the characteristic three-peak profile.

- Analysis and Quantification:
 - Inject the prepared standards to generate a calibration curve of peak area versus concentration.
 - Inject the prepared sample.
 - Identify the **Natamycin** peak in the sample chromatogram by comparing its retention time with that of the standard.
 - Quantify the amount of **Natamycin** in the sample by interpolating its peak area on the calibration curve.



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